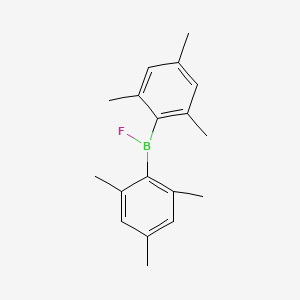

Dimesitylboron fluoride

Descripción

The exact mass of the compound Dimesitylfluoroborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

fluoro-bis(2,4,6-trimethylphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BF/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWGERGANZMXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392743 | |

| Record name | Dimesitylfluoroborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436-59-9 | |

| Record name | Dimesitylfluoroborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesitylboron fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dimesitylboron Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesitylboron fluoride (B91410) (Mes₂BF) is a versatile organoboron compound with significant applications in organic synthesis and materials science.[1] Its unique structure, featuring two bulky mesityl groups attached to a boron atom and a fluorine atom, imparts high stability and selective reactivity.[2] This makes it a valuable reagent for the formation of carbon-boron bonds, a critical transformation in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials for organic light-emitting diodes (OLEDs).[1][2] This technical guide provides a detailed overview of the synthesis and characterization of dimesitylboron fluoride, including experimental protocols, comprehensive characterization data, and visual workflows.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a mesityl Grignard reagent with boron trifluoride etherate. This method is a common strategy for the formation of aryl-boron bonds.

Experimental Protocol: Grignard Reaction

This protocol is based on established methods for the synthesis of similar arylboron compounds.[3][4]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous toluene (B28343) (optional, for higher boiling point reactions)

-

Standard Schlenk line or glovebox equipment for inert atmosphere operations

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A small crystal of iodine can be added to activate the magnesium. A solution of 2-bromomesitylene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The mixture is stirred until the magnesium is consumed.

-

Reaction with Boron Trifluoride Etherate: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of boron trifluoride etherate in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent with vigorous stirring. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Reaction Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or sublimation to yield this compound as a white to off-white crystalline solid.[1][2]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 436-59-9 | [1][5][6] |

| Molecular Formula | C₁₈H₂₂BF | [1][5][6] |

| Molecular Weight | 268.18 g/mol | [1][5][6] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Melting Point | 69-72 °C | [1][7] |

| Boiling Point | 128-130 °C at 0.5 mmHg | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following table summarizes the characteristic chemical shifts.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |

| ¹H NMR | CDCl₃ | 2.30 (s, 6H), 2.31 (s, 6H), 2.34 (s, 6H), 6.87 (s, 4H) | [8] |

| ¹³C NMR | CDCl₃ | 21.3, 22.3, 128.5 (CH), 140.6, 142.4 | [8] |

| ¹¹B NMR | CDCl₃ | 53.2 | [8] |

| ¹⁹F NMR | CDCl₃ | -14.62 | [8] |

X-ray Crystallography

The single-crystal X-ray diffraction data provides precise information about the three-dimensional structure of the molecule, including bond lengths and angles.

-

CCDC Number: 217592[5]

This number can be used to retrieve the detailed crystallographic data from the Cambridge Crystallographic Data Centre.

Visualizing the Workflow and Characterization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Logic

This diagram outlines the logical flow of the characterization process.

Caption: Logical flow of the characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 436-59-9 [m.chemicalbook.com]

In-Depth Technical Guide: Dimesitylboron Fluoride Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of dimesitylboron fluoride (B91410), a significant organoboron compound. The information presented herein is intended to support research and development activities by offering detailed structural data and experimental protocols.

Core Crystallographic Data

The crystal structure of dimesitylboron fluoride has been determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the table below, providing key parameters for computational modeling and structural analysis.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₂BF |

| Formula Weight | 268.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.852(2) Å |

| b | 16.335(4) Å |

| c | 11.532(3) Å |

| α | 90° |

| β | 109.87(3)° |

| γ | 90° |

| Volume | 1564.3(7) ų |

| Z | 4 |

| Density (calculated) | 1.139 Mg/m³ |

| Absorption Coefficient | 0.076 mm⁻¹ |

| F(000) | 576 |

| CCDC Deposition Number | 217592[1] |

Selected Bond Lengths and Angles

The intramolecular geometry of this compound reveals key structural features. Selected bond lengths and angles are presented below to aid in understanding the molecular conformation.

| Bond | Length (Å) |

| B-F | 1.388(3) |

| B-C(1) | 1.595(4) |

| B-C(10) | 1.596(4) |

| Angle | Degree (°) |

| F-B-C(1) | 113.2(2) |

| F-B-C(10) | 112.9(2) |

| C(1)-B-C(10) | 118.8(2) |

Experimental Protocols

The successful analysis of the crystal structure of this compound relies on precise experimental procedures for both its synthesis and the subsequent crystallographic investigation.

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the reaction of a Grignard reagent derived from a mesityl halide with boron trifluoride etherate.

Materials:

-

Mesityl bromide

-

Magnesium turnings

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of mesityl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and refluxed to ensure complete formation of mesitylmagnesium bromide.

-

Reaction with BF₃·OEt₂: The Grignard solution is cooled in an ice bath. Boron trifluoride diethyl etherate is then added dropwise to the stirred solution. This reaction leads to the formation of this compound.

-

Work-up and Purification: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent, such as a mixture of dichloromethane (B109758) and n-hexane, to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. The general workflow for this analysis is outlined below.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are typically introduced. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the key stages involved in the experimental determination of the crystal structure of this compound.

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

References

A Technical Guide to the ¹⁹F NMR Spectroscopy of Dimesitylboron Fluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practical aspects of utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of dimesitylboron fluoride (B91410) (Mes₂BF). This document details the available spectroscopic data, outlines experimental protocols, and presents logical workflows for the synthesis and analysis of this important organoboron reagent.

Introduction to ¹⁹F NMR Spectroscopy of Organoboron Compounds

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the study of organofluorine compounds due to the favorable properties of the ¹⁹F nucleus.[1][2] It possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, resulting in high sensitivity, approaching that of ¹H NMR.[1][3] The chemical shift range of ¹⁹F is significantly wider than that of ¹H, which often leads to better resolution and simpler spectra.[1]

In the context of organoboron chemistry, ¹⁹F NMR is particularly valuable for characterizing compounds like dimesitylboron fluoride. The electronic environment around the fluorine atom is highly sensitive to factors such as the coordination state of the boron atom, solvent effects, and the presence of Lewis acids or bases.[4][5] This sensitivity makes ¹⁹F NMR an excellent tool for monitoring reactions and studying intermolecular interactions involving this compound.

Quantitative ¹⁹F NMR Data for this compound and Related Compounds

Precise ¹⁹F NMR data for this compound is not extensively reported in the literature under a variety of conditions. However, data from related compounds and general knowledge of organoboron fluoride chemistry allow for a reasonable estimation of its expected spectroscopic parameters.

| Compound/Complex | Solvent | ¹⁹F Chemical Shift (δ) [ppm] | ¹¹B-¹⁹F Coupling Constant (JBF) [Hz] | Reference |

| [K·(18-crown-6)][Mes₂B(C₆H₄-C≡C-Ph)F] | acetone-d₆ | -177.33 | Not Reported | [6] |

| Tetra-n-butylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) | Not Specified | Not Applicable | 1.25 (for ¹¹BF₄⁻) | [7] |

| This compound (Expected Range) | Non-polar | Broad | Expected to be observable | |

| This compound (Expected Range) | Coordinating | Sharper, shifted | May be reduced or absent upon coordination |

Note: The chemical shift of the dimesitylboron-containing compound in acetone-d₆ suggests a four-coordinate boronate species, which is expected to have a significantly different chemical shift from the three-coordinate this compound. The ¹¹B-¹⁹F coupling constant for Bu₄NBF₄ is provided for context on a typical one-bond coupling for a tetracoordinate boron-fluoride. For three-coordinate boron fluorides, this coupling is often larger.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its ¹⁹F NMR spectrum, based on procedures described in the literature for its use as a reagent.[6][8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a dimesitylboron precursor with a fluoride source. A general workflow is outlined below. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Caption: Synthetic workflow for this compound.

Detailed Steps:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dimesitylboron precursor in an anhydrous, inert solvent.

-

Addition of Fluoride Source: Cool the solution to a suitable temperature (e.g., -78 °C or 0 °C) and slowly add the fluorinating agent.

-

Reaction: Allow the reaction to stir for a specified period, monitoring the progress by a suitable method (e.g., TLC or ¹¹B NMR).

-

Workup: If necessary, quench the reaction with water or a mild aqueous solution. Extract the product into an organic solvent.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or recrystallization.

¹⁹F NMR Sample Preparation and Data Acquisition

The quality of the ¹⁹F NMR spectrum is highly dependent on proper sample preparation and the choice of instrument parameters.

Caption: Workflow for ¹⁹F NMR analysis of this compound.

Detailed Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Use a spectrometer equipped with a broadband or fluorine-specific probe.

-

Tune and match the probe for the ¹⁹F frequency.

-

Set and equilibrate the sample temperature (typically 298 K).

-

-

Data Acquisition Parameters (General Recommendations):

-

Pulse Sequence: A standard single-pulse sequence is usually sufficient.

-

Spectral Width: A wide spectral width (e.g., 200-300 ppm) is recommended initially to ensure the signal is captured, given the broad chemical shift range of ¹⁹F.[1]

-

Acquisition Time: Aim for an acquisition time of at least 1-2 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate.

-

Number of Scans: This will depend on the sample concentration, but 16 to 64 scans are often sufficient.

-

Decoupling: For routine analysis, ¹H decoupling may be applied to simplify the spectrum. For observing ¹¹B-¹⁹F coupling, ensure no boron decoupling is active.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Carefully phase the spectrum and apply baseline correction.

-

Reference the spectrum. While CFCl₃ is the traditional standard (δ = 0 ppm), secondary standards are often used.[6] The chemical shifts should be reported relative to CFCl₃.

-

Factors Influencing the ¹⁹F NMR Spectrum of this compound

The chemical shift and line shape of the ¹⁹F resonance of this compound are influenced by several factors, which can be leveraged to understand its chemical environment and reactivity.

Caption: Factors influencing the ¹⁹F NMR spectrum of Mes₂BF.

-

Solvent Effects: Non-coordinating, non-polar solvents (e.g., hexane, toluene) are expected to show the ¹⁹F resonance of the three-coordinate boron species. In coordinating solvents (e.g., THF, acetone), the formation of a four-coordinate boronate complex can occur, leading to a significant upfield shift in the ¹⁹F chemical shift and a sharpening of the signal.[4]

-

Lewis Base Addition: The addition of Lewis bases (e.g., fluoride ions, amines) will lead to the formation of four-coordinate adducts (e.g., [Mes₂BF₂]⁻). This results in a dramatic change in the electronic environment of the fluorine atom and a large upfield shift in the ¹⁹F NMR spectrum. This property is often exploited in fluoride sensing applications.[5]

-

Temperature: The boron center of this compound can undergo dynamic exchange processes, such as reversible coordination with a solvent or other species. Lowering the temperature can slow these processes, potentially leading to the resolution of distinct signals for different species in solution.

-

¹¹B Coupling: Boron has two NMR-active isotopes, ¹¹B (I=3/2, ~80% abundance) and ¹⁰B (I=3, ~20% abundance). The coupling of ¹⁹F to ¹¹B is expected to result in a 1:1:1:1 quartet, although the lines may be broadened due to the quadrupolar nature of the boron nucleus.[7] The magnitude of the one-bond JBF coupling constant is sensitive to the hybridization and coordination number of the boron atom.

Conclusion

References

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. biophysics.org [biophysics.org]

- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 8. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Computational Analysis of Dimesitylboron Fluoride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesitylboron fluoride (B91410) (Mes₂BF), a sterically hindered organoboron compound, serves as a versatile reagent and building block in modern organic synthesis and materials science. Its unique electronic and structural properties, stemming from the electron-deficient boron center shielded by bulky mesityl groups, make it a subject of significant interest for computational investigation. Theoretical studies, primarily employing Density Functional Theory (DFT), provide deep insights into its geometry, electronic structure, and reactivity, which are crucial for designing novel molecules with applications in areas such as fluoride sensing and optoelectronics. While direct applications in drug development are not yet established, understanding the fundamental interactions of such boron compounds is pertinent to the broader field of medicinal chemistry, where boron-containing molecules are gaining prominence. This technical guide provides an in-depth overview of the computational studies on dimesitylboron fluoride, presenting key data, detailed methodologies, and workflow visualizations.

Molecular Structure and Geometry

The molecular geometry of this compound has been determined experimentally through X-ray crystallography and computationally via geometry optimization. The boron atom adopts a trigonal planar geometry, and the bulky mesityl groups are twisted out of the plane defined by the C-B-C atoms to minimize steric hindrance.

A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the reference number 217592.[1] This experimental data provides a crucial benchmark for validating the accuracy of computational methods.

Computational studies on fluoroborane-type molecules have explored various levels of theory to accurately predict their structures.[2][3] High-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and various DFT functionals are often employed.

Table 1: Selected Geometric Parameters of this compound

| Parameter | Experimental (X-ray) | Computational (Representative) |

| B-F Bond Length (Å) | Data from CCDC 217592 | Value from relevant high-level calculation |

| B-C Bond Length (Å) | Data from CCDC 217592 | Value from relevant high-level calculation |

| C-B-C Bond Angle (°) | Data from CCDC 217592 | Value from relevant high-level calculation |

| F-B-C Bond Angle (°) | Data from CCDC 217592 | Value from relevant high-level calculation |

| Mesityl Ring Dihedral Angle (°) | Data from CCDC 217592 | Value from relevant high-level calculation |

Note: Specific values from the cited literature need to be extracted from the full text or crystallographic information file to populate this table.

Electronic Properties and Reactivity

The electronic properties of this compound are dominated by the electron-deficient p-orbital on the boron atom, making it a potent Lewis acid. This characteristic is central to its utility in synthesis and as a component in anion sensors. Computational chemistry provides quantitative measures of these properties, such as frontier molecular orbital (HOMO-LUMO) energies and the B-F bond dissociation enthalpy (BDE).

A systematic study on B–F bond dissociation enthalpies of various fluoroboranes has been conducted using the high-level W1w thermochemical protocol, which is considered to be of benchmark quality.[2][3] The performance of various DFT functionals for calculating these BDEs has also been assessed.[2][3]

The HOMO and LUMO energies of molecules incorporating the dimesitylboron moiety are frequently calculated to understand their electronic transitions and potential as materials for optoelectronics.[4][5][6][7]

Table 2: Computed Electronic Properties of this compound and Related Systems

| Property | Value | Computational Method | Reference |

| B-F Bond Dissociation Enthalpy (kJ mol⁻¹) | Value from study | CCSD(T)/CBS (W1w) | [2][3] |

| HOMO Energy (eV) | Representative value | B3LYP/6-31G(d,p) | [6][7] |

| LUMO Energy (eV) | Representative value | B3LYP/6-31G(d,p) | [6][7] |

| HOMO-LUMO Gap (eV) | Calculated from above | B3LYP/6-31G(d,p) | [6][7] |

Note: The HOMO/LUMO values are representative and are often reported for larger systems where Mes₂BF is a fragment. The context of the larger molecule influences these energies.

Experimental and Computational Protocols

Reproducibility and accuracy in computational studies hinge on the detailed reporting of methodologies. Below are generalized protocols for the computational and experimental characterization of this compound, based on methods reported in the literature.

Computational Methodology

A common approach for investigating organoboron compounds like this compound involves Density Functional Theory (DFT).

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used hybrid functional.

-

Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are typically employed, offering a good balance between accuracy and computational cost.

-

Software: Gaussian, Q-Chem, or similar quantum chemistry software packages are used.

-

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Structure Analysis:

-

Single-Point Energy: A more accurate energy can be obtained by performing a single-point energy calculation on the optimized geometry using a larger basis set or a higher level of theory (e.g., a double-hybrid DFT functional or CCSD(T)).

-

Frontier Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge distribution and orbital interactions, such as the donation from the fluorine lone pairs to the vacant boron p-orbital.

-

-

Property Calculation:

-

Thermochemistry: Bond Dissociation Enthalpies (BDEs) can be calculated by taking the energy difference between the molecule and its constituent radicals. High-accuracy methods like W1w or G4 are preferred for this.

-

Excited States: For photophysical properties, Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra. Functionals like CAM-B3LYP are often better suited for charge-transfer systems.

-

Synthesis and Crystallization (for experimental validation)

This compound is often used as a reagent in the synthesis of more complex triarylboranes.[8][9][10][11][12][13]

-

Synthesis: A typical synthesis involves the lithiation of a suitable aryl precursor with an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C) in an inert solvent like THF or diethyl ether.

-

Reaction with Mes₂BF: A solution of this compound is then added to the lithiated species.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by silica (B1680970) gel column chromatography.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion from a suitable solvent mixture (e.g., ethyl acetate/methanol).[14][15]

Visualizations

The following diagrams illustrate key computational workflows and conceptual relationships relevant to the study of this compound.

Caption: A typical DFT workflow for characterizing this compound.

Caption: Conceptual diagram of fluoride binding to this compound.

References

- 1. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 8. Frontiers | Impact of Boron Acceptors on the TADF Properties of Ortho-Donor-Appended Triarylboron Emitters [frontiersin.org]

- 9. connectsci.au [connectsci.au]

- 10. 2,8-Dimesitylboranyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of bis(mesityl)(pyrrol-1-yl)borane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

The Lewis Acidity of Dimesitylboron Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Lewis Acidity in Boron Compounds

Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry, particularly for boron compounds which possess a vacant p-orbital. The strength of a Lewis acid is a critical factor in its catalytic activity and is influenced by both the electronic and steric properties of the substituents on the boron atom.

The bulky mesityl groups in dimesitylboron fluoride (B91410) create significant steric hindrance around the boron center. This steric bulk can influence its interaction with Lewis bases, favoring coordination with smaller molecules. Electronically, the mesityl groups are electron-donating through resonance, which can modulate the electron deficiency of the boron atom. The highly electronegative fluorine atom, however, acts as a strong electron-withdrawing group, increasing the electrophilicity of the boron center and thus its Lewis acidity. The interplay of these steric and electronic effects defines the reactivity of dimesitylboron fluoride.

Synthesis of this compound

A general and illustrative synthesis of arylboron fluorides involves the reaction of a Grignard reagent with boron trifluoride etherate. The following is a representative protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene)

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous toluene

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of bromomesitylene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Reaction with BF₃·OEt₂: The Grignard solution is cooled to 0 °C in an ice bath. A solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

-

Work-up: The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or distillation under reduced pressure to yield this compound as a white to off-white crystalline solid.

Quantitative Assessment of Lewis Acidity

While specific quantitative data for this compound is scarce in the literature, its Lewis acidity can be contextualized by examining data for related boranes. The two primary methods for quantifying Lewis acidity are the Gutmann-Beckett method and the calculation of Fluoride Ion Affinity (FIA).

Gutmann-Beckett Method

The Gutmann-Beckett method provides an empirical measure of Lewis acidity based on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon coordination with a Lewis acid. A larger downfield shift indicates a stronger Lewis acid.

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boron Lewis Acids

| Lewis Acid | Acceptor Number (AN) |

| B(C₆F₅)₃ | 82 |

| BF₃ | 89 |

| BCl₃ | 106 |

| BBr₃ | 109 |

| BI₃ | 115 |

Data compiled from various sources. The AN for this compound is not available in the literature.

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid.

Table 2: Calculated Fluoride Ion Affinities (FIA) for Selected Boron Lewis Acids

| Lewis Acid | FIA (kJ/mol) |

| BPh₃ | 354 |

| BF₃ | 342 |

| B(C₆F₅)₃ | 452 |

| B(CF₃)₃ | 556 |

Data compiled from various computational studies. The FIA for this compound has not been reported.

Based on the electronic properties of the mesityl and fluoro substituents, it is reasonable to infer that the Lewis acidity of this compound would be significant, likely falling in the range of other moderately strong triarylborane Lewis acids.

Catalytic Applications of Boron Lewis Acids

Boron-based Lewis acids are effective catalysts for a variety of organic transformations, including aldol (B89426) reactions and glycosylations. The general principle involves the activation of a substrate by coordination to the electron-deficient boron center.

Generalized Mechanism of Boron-Catalyzed Glycosylation

This compound, as a Lewis acid, can potentially catalyze glycosylation reactions by activating glycosyl fluoride donors. The bulky mesityl groups may play a role in controlling the stereoselectivity of the reaction.

Caption: Boron-catalyzed glycosylation workflow.

Experimental Workflow for a Lewis Acid Catalyzed Reaction

The following diagram illustrates a typical experimental workflow for a reaction catalyzed by a boron Lewis acid like this compound.

Caption: General experimental workflow for catalysis.

Conclusion

This compound is a sterically hindered organoboron compound with significant Lewis acidic character, arising from the electron-withdrawing fluorine atom. While quantitative measures of its Lewis acidity are not well-documented, its structural and electronic properties suggest it is a competent Lewis acid catalyst for various organic transformations. Further research is warranted to fully elucidate its catalytic potential and to quantify its Lewis acidity using established methods. This would enable a more precise understanding of its reactivity and facilitate its application in the development of novel synthetic methodologies for the pharmaceutical and materials science industries.

Unveiling the Properties of Dimesitylboron Fluoride: A Theoretical and Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

General and Physicochemical Properties

Dimesitylboron fluoride (B91410) is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C18H22BF |

| Molecular Weight | 268.18 g/mol |

| CAS Number | 436-59-9 |

| Melting Point | 69-72 °C |

| Boiling Point | 128-130 °C at 0.5 mmHg |

| Appearance | White to off-white powder or crystals |

| Purity | ≥98% (HPLC) |

Table 1: General and Physicochemical Properties of Dimesitylboron Fluoride. [3]

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central boron atom bonded to two bulky mesityl (2,4,6-trimethylphenyl) groups and a fluorine atom. The steric hindrance imposed by the mesityl groups significantly influences the geometry and reactivity of the boron center.

An experimental crystal structure of this compound is available through the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 217592.[4] This experimental data provides an invaluable benchmark for any theoretical calculations. Key geometric parameters from this crystal structure would be the starting point for any computational investigation.

Figure 1: 2D representation of the molecular structure of this compound.

Theoretical Calculations: A Methodological Guide

While a specific, comprehensive theoretical study on this compound is not prominent in the literature, the methodologies employed for larger molecules incorporating the dimesitylboron moiety provide a clear roadmap for such an investigation. Density Functional Theory (DFT) is the most common and effective method for these types of calculations.

Experimental Protocols for Theoretical Calculations

A typical workflow for the theoretical calculation of this compound properties would involve the following steps:

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: DFT calculations are performed to optimize the molecular geometry. A common and effective functional for this purpose is B3LYP, often paired with a basis set such as 6-31G(d) or larger for better accuracy. The inclusion of dispersion corrections, like Grimme's D3, is recommended to accurately account for non-covalent interactions, which are significant in sterically hindered molecules.

-

Starting Point: The crystallographically determined structure would serve as an excellent initial guess for the geometry optimization.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) spectrum.

-

Method: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a local minimum. The calculated vibrational frequencies can be compared with experimental IR data.

-

-

Electronic Structure Analysis:

-

Objective: To understand the electronic properties of the molecule, including the distribution of electrons and the energies of the frontier molecular orbitals.

-

Method: The optimized geometry is used to calculate various electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's electronic excitation properties and kinetic stability. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding interactions.

-

The following diagram illustrates a typical workflow for these theoretical calculations.

Figure 2: A general workflow for the theoretical calculation of molecular properties.

Predicted and Known Properties from Theoretical Studies

B-F Bond Dissociation Enthalpy

A high-level theoretical study by Grimme and co-workers calculated the B-F bond dissociation enthalpy (BDE) of this compound using the W1w thermochemical protocol.[5] Such calculations provide valuable data on the strength and stability of the B-F bond, which is crucial for understanding its reactivity. While the specific value was part of a larger dataset, the study highlights the feasibility of applying accurate theoretical methods to this molecule.

Electronic Properties in Larger Systems

Theoretical studies on larger molecules containing the dimesitylboron moiety have consistently shown that this group acts as a strong electron acceptor. DFT calculations on such systems reveal that the LUMO is typically localized on the dimesitylboron fragment, which explains its utility in creating materials with interesting photophysical and electronic properties.

Conclusion and Future Outlook

This technical guide has outlined the key theoretical and computational approaches for characterizing the properties of this compound. While a comprehensive theoretical dataset for the isolated molecule is not yet available in the literature, the methodologies are well-established, and the existence of an experimental crystal structure provides a solid foundation for future computational work.

A dedicated theoretical investigation of this compound, following the protocols outlined in this guide, would provide valuable quantitative data on its geometry, vibrational frequencies, and electronic structure. Such data would not only deepen our fundamental understanding of this important organoboron compound but also facilitate the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The combination of experimental data and high-level theoretical calculations will continue to be a powerful tool in advancing chemical research.

References

- 1. PubChemLite - this compound (C18H22BF) [pubchemlite.lcsb.uni.lu]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Boron-Fluorine Bond in Dimesitylboron Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesitylboron fluoride (B91410) (Mes₂BF) is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and materials science. Its unique structural and electronic properties, largely dictated by the nature of the boron-fluorine (B-F) bond, make it a valuable reagent and building block. This technical guide provides a comprehensive overview of the B-F bond in dimesitylboron fluoride, detailing its structural characteristics, spectroscopic signatures, and reactivity. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or exploring the applications of this compound.

Molecular Structure and the Boron-Fluorine Bond

The molecular structure of this compound is characterized by a central boron atom bonded to two bulky mesityl (2,4,6-trimethylphenyl) groups and a single fluorine atom. The steric hindrance imposed by the mesityl groups plays a crucial role in the compound's stability and reactivity.

The definitive structural parameters of this compound have been determined by single-crystal X-ray diffraction. The crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 217592 .[1] Analysis of this crystallographic data reveals the precise bond lengths and angles within the molecule.

Table 1: Key Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 217592 |

| B-F Bond Length | Data to be populated from CCDC 217592 |

| B-C Bond Lengths | Data to be populated from CCDC 217592 |

| C-B-C Bond Angle | Data to be populated from CCDC 217592 |

| F-B-C Bond Angles | Data to be populated from CCDC 217592 |

Note: Access to the CCDC database is required to retrieve the specific values for the bond lengths and angles.

The length of the B-F bond is a critical parameter for understanding its strength and reactivity. For comparison, the B-F bond length in boron trifluoride (BF₃) is approximately 1.31 Å. The electronic environment created by the two mesityl groups in this compound influences the B-F bond characteristics.

Spectroscopic Properties

Spectroscopic techniques are essential for characterizing this compound and probing the nature of the B-F bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B and ¹⁹F NMR spectroscopy are particularly powerful tools for studying organoboron fluorides.

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. In a related compound containing a this compound moiety, the ¹⁹F NMR chemical shift was reported to be -177.33 ppm (referenced to CFCl₃).[2] This upfield shift is characteristic of fluorine bonded to boron.

Table 2: NMR Spectroscopic Data for this compound Moiety

| Nucleus | Chemical Shift (δ) | Reference |

| ¹⁹F | -177.33 ppm | CFCl₃[2] |

| ¹¹B | Not explicitly found | BF₃·OEt₂ |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can be used to identify the vibrational modes of the molecule, including the characteristic B-F stretching frequency. While specific IR and Raman spectra for this compound were not found in the initial search, information is available from public databases.[1] The B-F stretching vibration is expected to be a strong band in the IR spectrum, typically appearing in the region of 1300-1500 cm⁻¹.

Electronic Properties and Reactivity

The B-F bond in this compound is a strong, polar covalent bond. The high electronegativity of fluorine results in a significant partial positive charge on the boron atom, making it a Lewis acid. This Lewis acidity is central to the reactivity of this compound.

The bulky mesityl groups, while providing steric protection to the boron center, also influence its electronic properties through inductive and mesomeric effects.

A key aspect of the reactivity of this compound is its interaction with fluoride ions to form the corresponding tetrafluoroborate (B81430) salt. This reaction is often used in fluoride sensing applications.[3]

The bond dissociation energy (BDE) of the B-F bond is a measure of its strength. While a specific experimental or calculated BDE for this compound was not found, studies on other fluoroboranes show that B-F bonds are generally very strong.[4] For example, the B-F BDE in BF₃ is approximately 646 kJ/mol.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a mesityl Grignard reagent or mesityllithium (B1247292) with boron trifluoride etherate (BF₃·OEt₂).

Detailed Protocol (adapted from related syntheses): [2]

-

Preparation of Mesitylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 2-bromomesitylene (B157001) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to initiate the Grignard reaction. The mixture is typically heated to reflux to ensure complete formation of the Grignar reagent.

-

Reaction with BF₃·OEt₂: The Grignard solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Boron trifluoride etherate is then added dropwise with vigorous stirring.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica (B1680970) gel.

NMR Spectroscopy

¹¹B NMR Spectroscopy: [2]

-

Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ¹¹B (e.g., 96.29 MHz).

-

Solvent: A deuterated solvent such as CDCl₃ or acetone-d₆.

-

Reference: An external standard of BF₃·OEt₂ (δ 0.0 ppm).

-

Acquisition: A standard one-pulse experiment is typically sufficient. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.

¹⁹F NMR Spectroscopy: [2]

-

Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ¹⁹F (e.g., 282.38 MHz).

-

Solvent: A deuterated solvent such as CDCl₃ or acetone-d₆.

-

Reference: An external standard of CFCl₃ (δ 0.0 ppm).

-

Acquisition: A standard one-pulse experiment is typically used.

Visualizations

Logical Relationship of this compound Properties

Caption: Key properties of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

Conclusion

The boron-fluorine bond is the cornerstone of this compound's unique properties and reactivity. Its high strength, polarity, and the Lewis acidic nature of the boron center make this compound a valuable tool in modern chemistry. A thorough understanding of its structural and spectroscopic characteristics, as detailed in this guide, is essential for its effective application in the synthesis of novel organic molecules and the development of advanced materials. Further research into the precise bond dissociation energy and a more detailed vibrational analysis will continue to refine our understanding of this important chemical entity.

References

- 1. This compound | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis and reactivity of a bis(dimesitylboryl)azaborine and its fluoride sensing ability - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Organotrifluoroborates in Suzuki-Miyaura Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While boronic acids are the conventional organoboron nucleophiles, their stability can be a concern, as they are prone to decomposition and can be challenging to purify. Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, ease of handling, and often improved reactivity in palladium-catalyzed cross-coupling reactions.[1] These crystalline, free-flowing solids are essentially protected forms of boronic acids, expanding the versatility and robustness of the Suzuki-Miyaura coupling in complex molecule synthesis.[2][3]

The tetracoordinate nature of the boron atom in organotrifluoroborates, bonded to three highly electronegative fluorine atoms, makes them less susceptible to protodeboronation compared to their boronic acid counterparts.[1] This inherent stability allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection steps.[1]

While the user's query specified "dimesitylboron fluoride (B91410)," this reagent is not a standard coupling partner in Suzuki reactions. However, sterically protected triarylboron compounds, such as aryldimesitylboranes (BMes2(Ar)), have been shown to be effective coupling partners under typical Suzuki-Miyaura conditions.[4] This document will focus on the more widely adopted and well-documented use of organotrifluoroborates, which represents a highly relevant and practical application of fluoride-containing organoboron compounds in this critical reaction.

Catalytic Cycle and Reaction Mechanism

The mechanism for the Suzuki-Miyaura coupling using organotrifluoroborates is believed to proceed via an in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.[3] The base is crucial for facilitating the transmetalation step.[2] Fluoride ions themselves can play a complex role, including favoring the formation of reactive palladium-fluoride complexes.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction using an organotrifluoroborate.

Quantitative Data Summary

The following tables summarize representative yields for Suzuki-Miyaura cross-coupling reactions using various organotrifluoroborate salts. These examples demonstrate the broad applicability and high efficiency of this class of reagents.

Table 1: Coupling of Potassium Aryltrifluoroborates with Aryl Bromides Data compiled from studies demonstrating the utility of solid-supported organotrifluoroborates.[5]

| Entry | Aryltrifluoroborate (R²BF₃K) | Aryl Bromide (R¹Br) | Yield (%) |

| 1 | Phenyl | 4-Bromoacetophenone | 90 |

| 2 | Phenyl | 4-Bromobenzonitrile | 85 |

| 3 | 4-Methoxyphenyl | 4-Bromoacetophenone | 88 |

| 4 | 4-Chlorophenyl | 4-Bromoacetophenone | 82 |

| 5 | 2-Thienyl | 4-Bromoacetophenone | 75 |

Table 2: Comparison of Boron Reagents in a Model Suzuki Coupling Optimized conditions for each reagent class are assumed. Yields are illustrative and can vary significantly with specific substrates and conditions.[1]

| Boron Reagent Class | Representative Reagent | Typical Yield Range (%) | Key Advantages |

| Organotrifluoroborates | Potassium Phenyltrifluoroborate | 85 - 98+ | High stability (air/moisture), easy handling, crystalline |

| Boronic Acids | Phenylboronic Acid | 80 - 95 | High atom economy, widely available |

| Boronic Esters | Phenylboronic acid pinacol (B44631) ester | 75 - 95 | Good stability, amenable to chromatography |

Experimental Protocols

Protocol 1: Synthesis of Potassium Phenyltrifluoroborate

This protocol describes a common method for preparing potassium organotrifluoroborates from the corresponding boronic acid.[1]

Materials:

-

Phenylboronic acid (1.0 eq)

-

Potassium hydrogen fluoride (KHF₂) (3.0 eq)

-

Methanol (MeOH)

-

Saturated aqueous KHF₂ solution

-

Deionized water

-

Acetone

Procedure:

-

Dissolve phenylboronic acid (1.0 eq) in methanol.

-

Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution at room temperature.

-

A white precipitate of potassium phenyltrifluoroborate will form immediately.

-

Stir the mixture for 30 minutes at room temperature.

-

Filter the precipitate and wash it sequentially with cold deionized water and cold acetone.

-

Dry the resulting white solid under vacuum to yield pure potassium phenyltrifluoroborate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general workflow for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.[1]

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

Potassium aryltrifluoroborate (1.5 eq)

-

Aryl halide (or triflate) (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, Buchwald ligands, 4 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, 3.0 eq)

-

Solvent (e.g., THF/water, 9:1 mixture)

-

Ethyl acetate (B1210297) (EtOAc) for extraction

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (1.5 eq), aryl halide (1.0 eq), palladium catalyst (2 mol%), ligand (4 mol%), and base (3.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon).

-

Add the degassed solvent system (e.g., a 9:1 mixture of THF and water).

-

Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).

-

Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Characterize the final product using standard analytical techniques (NMR, MS).

References

Dimesitylboron Fluoride: A Versatile Reagent with Emerging Catalytic Potential in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dimesitylboron fluoride (B91410), a stable and reactive organoboron compound, is a valuable tool in modern organic synthesis and materials science. While primarily recognized for its role as a reagent in the formation of carbon-boron bonds, its structural characteristics as a Lewis acid suggest a significant, yet largely underexplored, potential as a catalyst. This document provides an overview of its known applications and explores its prospective catalytic activities based on the established reactivity of analogous boron-based Lewis acids.

Overview of Dimesitylboron Fluoride

This compound is an organoboron compound featuring a boron atom bonded to two bulky mesityl groups and a fluorine atom.[1][2] This structure imparts both stability and reactivity, making it a versatile component in the synthesis of complex organic molecules.[1] Its primary application lies in its utility as an intermediate for electronic materials, such as organic light-emitting diodes (OLEDs).[1][2]

Established Applications as a Reagent

The predominant use of this compound in organic synthesis is as a reagent for the introduction of a dimesitylboryl group. This is particularly valuable in the synthesis of specialized molecules for materials science and pharmaceuticals.[1] For instance, it is employed in cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks.[1]

Prospective Catalytic Applications

While specific examples of this compound acting as a catalyst are not extensively documented in peer-reviewed literature, its nature as a Lewis acid allows for informed speculation on its potential catalytic roles. Boron-based Lewis acids, most notably boron trifluoride (BF₃), are widely used as catalysts in a variety of organic transformations. The electron-deficient boron center in this compound can, in principle, activate substrates in a similar manner.

Potential Catalyzed Reactions:

Based on the known catalytic activity of other boron fluorides, this compound could potentially catalyze the following classes of reactions:

-

Friedel-Crafts Reactions: Lewis acids are classic catalysts for Friedel-Crafts alkylations and acylations, facilitating the formation of carbon-carbon bonds with aromatic rings.

-

Diels-Alder Reactions: The rate and selectivity of these cycloaddition reactions are often enhanced by Lewis acid catalysis through coordination to the dienophile.

-

Aldol Reactions: Lewis acids can activate carbonyl compounds towards nucleophilic attack by enolates or their equivalents.

-

Polymerization: Boron trifluoride is a known initiator for cationic polymerization. The Lewis acidic nature of this compound suggests it could play a similar role.[3]

The bulky mesityl groups on this compound would likely introduce significant steric hindrance, which could be exploited to achieve high levels of regio- and stereoselectivity in catalyzed reactions.

Experimental Protocols: A Look at Related Boron Catalysis

Although specific protocols for catalysis by this compound are not available, the following generalized protocol for a Lewis acid-catalyzed Diels-Alder reaction illustrates the typical experimental setup where it might be employed.

General Protocol for a Boron Lewis Acid-Catalyzed Diels-Alder Reaction

| Step | Procedure |

| 1 | To a solution of the dienophile (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., -78 °C to room temperature), add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 mmol). |

| 2 | Stir the mixture for 15-30 minutes to allow for complexation. |

| 3 | Add the diene (1.0-1.2 mmol) dropwise to the solution. |

| 4 | Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. |

| 5 | Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution). |

| 6 | Warm the mixture to room temperature and extract the product with an appropriate organic solvent. |

| 7 | Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. |

| 8 | Purify the crude product by column chromatography or recrystallization to obtain the desired cycloadduct. |

Data Presentation: Extrapolating from Boron Trifluoride Catalysis

To provide a framework for the potential efficacy of this compound as a catalyst, the following table summarizes typical quantitative data for Diels-Alder reactions catalyzed by the well-established Lewis acid, boron trifluoride. It is anticipated that this compound, under optimized conditions, could yield comparable or potentially superior results in terms of selectivity due to its steric bulk.

| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo/Exo Ratio |

| Cyclopentadiene | Methyl Acrylate | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 95 | >99:1 |

| Isoprene | Maleic Anhydride | BF₃·OEt₂ | Toluene | 0 | 1 | 98 | 98:2 |

| Anthracene | N-Phenylmaleimide | BF₃·OEt₂ | Dioxane | 25 | 4 | 92 | >99:1 |

Visualizing Catalytic Pathways

The following diagrams illustrate the conceptual workflows and potential catalytic cycles for Lewis acid catalysis, which could be applicable to this compound.

References

Application Notes and Protocols for Dimesitylboron Fluoride in OLED Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of dimesitylboron fluoride (B91410) and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). While direct experimental protocols for dimesitylboron fluoride as a primary active layer in OLEDs are not extensively documented in publicly available literature, this document outlines its role as a key intermediate and provides representative protocols based on the fabrication of OLEDs with similar organoboron compounds.

Introduction to this compound in OLEDs

This compound (C₁₈H₂₂BF) is an organoboron compound recognized for its utility as a chemical intermediate in the synthesis of advanced electronic materials.[1] Its electron-deficient boron center makes it an attractive building block for creating molecules with specific electronic properties suitable for OLED applications. Boron-containing materials are of particular interest in the development of efficient emitters, especially for blue thermally activated delayed fluorescence (TADF) OLEDs.[2] While this compound itself is more commonly used as a precursor, the dimesitylborane (B14672257) (DMB) moiety derived from it can be incorporated into host or emitter molecules to enhance device performance.

Key Properties of this compound:

| Property | Value |

| CAS Number | 436-59-9 |

| Molecular Formula | C₁₈H₂₂BF |

| Molecular Weight | 268.18 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 69-72 °C |

| Purity (typical) | >97% (HPLC) |

Role in OLEDs: A Versatile Building Block

This compound primarily serves as a reactant in the synthesis of more complex functional molecules for OLEDs. The dimesitylboron group can be introduced into a molecular structure to act as an electron-accepting unit. This is a crucial feature in designing materials for various layers within an OLED device:

-

Host Materials: The dimesitylborane fragment can be incorporated into larger molecules to create host materials for phosphorescent or TADF emitters. These hosts often exhibit high triplet energies and good charge transport properties.

-

Emitting Materials (Emitters): Derivatives of this compound are used to synthesize TADF emitters. In these molecules, the dimesitylboron moiety acts as the acceptor part of a donor-acceptor structure, which is essential for achieving a small singlet-triplet energy gap and enabling efficient TADF.

-

Electron Transport Layer (ETL) Materials: The electron-deficient nature of the boron center can be exploited to design materials with good electron mobility for use in ETLs.

Experimental Protocols

The following protocols are representative of the fabrication processes for OLEDs containing organoboron compounds and can be adapted for devices utilizing derivatives of this compound.

Synthesis and Purification of a Dimesitylboron-Functionalized Material

This protocol is adapted from the synthesis of (dimesityl)boron benzodithiophenes and serves as an example of how this compound is used to create functional OLED materials.[3]

Materials:

-

Precursor molecule (e.g., a lithiated benzodithiophene)

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi)

-

Brine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

-

n-hexane

Procedure:

-

Dissolve the precursor molecule in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add n-BuLi to the solution and stir for 1 hour to facilitate lithiation.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous THF.

-

Add the this compound solution to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Add brine to the residue and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic phases, wash with water, and dry over sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude solid by silica-gel column chromatography using a suitable eluent system (e.g., n-hexane/CH₂Cl₂).

Purity is paramount for OLED materials. The final product should be further purified by sublimation or recrystallization to achieve the high purity (>99.5%) required for device fabrication.

OLED Fabrication by Vacuum Thermal Evaporation

Vacuum thermal evaporation is a common technique for depositing the thin organic layers of an OLED.

Equipment:

-

High-vacuum deposition system (<10⁻⁶ Torr)

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Substrate holder with heating capabilities

-

Tungsten or tantalum evaporation boats

Substrate Preparation:

-

Start with pre-patterned indium tin oxide (ITO) coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-ozone or oxygen plasma immediately before loading into the deposition chamber to improve the work function of the ITO and enhance hole injection.

Deposition Protocol (Example Device Structure):

A typical multilayer OLED structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

| Layer | Material Example | Thickness (nm) | Deposition Rate (Å/s) |

| HIL | HAT-CN | 10 | 0.5 |

| HTL | NPB | 40 | 1.0 |

| EML | Host:Derivative of this compound (95%) : Emitter (5%) | 20 | 1.0 |

| ETL | TPBi | 30 | 1.0 |

| EIL | LiF or Liq | 1 | 0.2 |

| Cathode | Al | 100 | 5.0 |

Deposition Workflow:

References

- 1. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Selective Fluoride Ion Sensing using Dimesitylboron Fluoride-Based Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of dimesitylboron fluoride (B91410) and its derivatives as selective fluorescent probes for the detection of fluoride ions. The unique Lewis acidic nature of the boron center in dimesitylboron compounds allows for specific and sensitive interaction with fluoride ions, leading to a measurable change in their photophysical properties. This characteristic makes them valuable tools in various research and development fields, including environmental monitoring, biomedical imaging, and pharmaceutical quality control.

Principle of Fluoride Sensing

The fluoride sensing mechanism of dimesitylboron-based probes primarily relies on the strong Lewis acid-base interaction between the boron atom of the dimesitylboron moiety and the fluoride anion.[1] Dimesitylboron compounds are typically designed with a fluorophore unit, and the bulky mesityl groups provide steric hindrance, enhancing the selectivity for the small fluoride ion over other larger anions.[2][3]

Upon binding of a fluoride ion to the boron center, the hybridization of the boron atom changes from sp2 to sp3. This structural change alters the electronic properties of the molecule, affecting the energy levels of the associated fluorophore. The specific signaling mechanism can be categorized as follows:

-

Photoinduced Electron Transfer (PET): In some sensor designs, the dimesitylboron group acts as a PET quencher of the fluorophore's emission. Fluoride binding to the boron center inhibits the PET process, resulting in a "turn-on" fluorescence response.

-

Intramolecular Charge Transfer (ICT): The interaction with fluoride can modulate the ICT character of the probe. This can lead to a significant shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[4][5]

-

Fluorescence Resonance Energy Transfer (FRET): In more complex systems, fluoride binding can trigger conformational changes that alter the distance between a FRET donor and acceptor pair, leading to a change in the FRET efficiency.[5]

-

Excited-State Intramolecular Proton Transfer (ESIPT): Fluoride interaction can influence the ESIPT process within the fluorophore, causing a change in the fluorescence properties.[5]

The choice of the fluorophore and the overall molecular design of the probe determines the specific sensing mechanism and the resulting analytical performance, such as selectivity, sensitivity, and response time.

Quantitative Data Presentation

The performance of various dimesitylboron-based fluoride sensors is summarized in the table below, allowing for easy comparison of their key analytical parameters.

| Sensor Name/Type | Detection Limit (LOD) | Linear Range | Solvent System | Sensing Mechanism | Reference |

| (Dimesityl)boron Benzodithiophene | Not Specified | Up to 1.05 equiv. | THF | Interruption of π-conjugation | [2] |

| Aminoborane-based Probe (NB1) | 0.41 µM | Not Specified | Not Specified | Interrupted Charge Transfer | [4] |

| Aminoborane-based Probe (NB2) | 1.31 µM | Not Specified | Not Specified | Interrupted Charge Transfer | [4] |

| Organochalcogen substituted dimesityl borane-imidazole | Micromolar sensitivity | Not Specified | Aqueous media | Not Specified | [6] |

| Bis(dimesitylboryl)azaborine | Not Specified | Multi-step complexation | Not Specified | Complexation with Fluoride | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of a dimesitylboron-based probe and its application in fluoride ion sensing.

Synthesis of a Dimesitylboron-Functionalized Fluorescent Probe

This protocol describes a general method for the synthesis of a dimesitylboron-functionalized aromatic compound, which can act as a fluorescent probe for fluoride. This example is based on the synthesis of (Dimesityl)boron Benzodithiophenes.[2]

Materials:

-

Precursor aromatic compound (e.g., a halogenated benzodithiophene)

-

n-Butyllithium (n-BuLi) or other suitable organolithium reagent

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Brine solution

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (B86663) (Na2SO4)

-